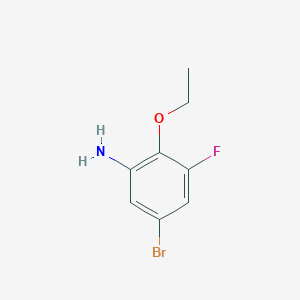

5-Bromo-2-ethoxy-3-fluoroaniline

Description

Properties

IUPAC Name |

5-bromo-2-ethoxy-3-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFNO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNMMATFSNVITCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Bromo 2 Ethoxy 3 Fluoroaniline

Precursor-based Synthesis Approaches

These classical, yet robust, methods involve the stepwise modification of functionalized aromatic precursors to build the target molecule.

A common and effective strategy for installing the aniline (B41778) functional group is through the reduction of a corresponding nitroaromatic compound. This approach is widely used for the synthesis of various substituted anilines. The synthesis would commence from a precursor such as 1-bromo-4-ethoxy-5-fluoro-2-nitrobenzene. The critical step is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂) without affecting the sensitive halogen and ether substituents.

Several reducing agents are effective for this transformation. Catalytic hydrogenation is a clean and efficient method, often employing catalysts like Raney Nickel or Palladium on carbon (Pd/C). For instance, the reduction of the related compound 2-bromo-5-fluoronitrobenzene to 2-bromo-5-fluoroaniline (B94856) has been successfully achieved using W-4 type Raney Nickel under hydrogen pressure. google.com This process demonstrates high yield and purity. google.com

Alternatively, metal-acid systems, such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid, are classic and cost-effective methods for this reduction. chemicalbook.com The reaction with iron powder, for example, involves heating the nitro compound in a solvent mixture like ethanol (B145695) and acetic acid. chemicalbook.com

Table 1: Comparative Data for Nitro Group Reduction in Related Haloanilines

| Nitro Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-bromo-5-fluoronitrobenzene | W-4 Raney Nickel, H₂ (1.0 MPa), Methanol, 45°C | 2-bromo-5-fluoroaniline | 87% | google.com |

| 1-bromo-4-fluoro-2-nitrobenzene | Iron powder, Acetic Acid, Ethanol, Reflux | 2-Bromo-5-fluoroaniline | Quantitative | chemicalbook.com |

Achieving the correct 5-bromo and 3-fluoro substitution pattern is a significant challenge that hinges on the directing effects of the substituents on the aromatic ring. The synthesis can be designed to introduce the halogen atoms at specific stages.

For example, starting with a 2-ethoxyaniline, electrophilic bromination would need to be directed to the 5-position. The amino group is a strong ortho-, para-director, and the ethoxy group is also an ortho-, para-director. In 2-ethoxyaniline, the para position relative to the amino group (the 5-position) is activated, making it a likely site for bromination. Reagents like N-Bromosuccinimide (NBS) or bromine in a suitable solvent are typically used for this purpose.

Fluorination is often more complex and can be achieved through several methods, including the Balz-Schiemann reaction, which involves the diazotization of an aniline followed by thermal decomposition of the resulting tetrafluoroborate (B81430) salt. A plausible route could involve the bromination of 2-ethoxy-3-fluoroaniline (B1393689) or the fluorination of a bromo-ethoxy-aniline precursor. A multi-step synthesis starting from 2,4-dichloro-3-fluoro-aniline involves bromination to introduce a bromine atom, showcasing a regioselective halogenation strategy. google.com

The ethoxy group is typically introduced via a nucleophilic substitution reaction, most commonly the Williamson ether synthesis. This would involve a precursor containing a hydroxyl group (a phenol) ortho to the eventual aniline position.

A hypothetical precursor, such as 5-bromo-3-fluoro-2-aminophenol, could be reacted with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the ethylating agent to form the desired ether. Careful control of reaction conditions is necessary to avoid N-alkylation of the aniline group.

Transition-Metal-Catalyzed Synthetic Pathways

Modern synthetic organic chemistry increasingly relies on transition-metal catalysis, particularly with palladium, to form C-N and C-O bonds with high efficiency and selectivity.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. To synthesize 5-Bromo-2-ethoxy-3-fluoroaniline, this method could start from an aromatic compound with a leaving group (e.g., bromide or triflate) at the 1-position and couple it with an ammonia (B1221849) equivalent.

A potential precursor for this reaction would be 1,5-dibromo-2-ethoxy-3-fluorobenzene. The reaction would involve a palladium catalyst, such as Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)), a suitable phosphine (B1218219) ligand (e.g., Xantphos or RuPhos), and a base to facilitate the coupling with an ammonia source like lithium bis(trimethylsilyl)amide (LiHMDS). This approach offers a direct route to the aniline functionality.

Similar to C-N coupling, palladium catalysis can also be employed for the formation of the C-O ether bond. This variant of the Buchwald-Hartwig reaction couples an aryl halide or triflate with an alcohol.

To form this compound, one could envision a pathway starting from 3-bromo-2-chloro-1-fluoro-5-nitrobenzene. A palladium-catalyzed coupling with ethanol could introduce the ethoxy group, followed by the reduction of the nitro group as described previously. Research on palladium-catalyzed cross-coupling of bromo-triazines with boronic acids highlights the efficiency of these methods in creating complex substituted aromatic systems. researchgate.netnih.govuzh.ch The choice of ligand and reaction conditions is crucial for achieving high yields in these transformations. uzh.ch

C-H Functionalization Strategies and Catellani-Type Reactions for Regioselective Bond Formation

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. yale.edu For a molecule like this compound, C-H functionalization could theoretically be employed to introduce one or more of the substituents onto a simpler aniline precursor.

The Catellani reaction, a palladium-catalyzed process involving norbornene as a transient mediator, is a prime example of a sophisticated C-H functionalization strategy. aablocks.comsnnu.edu.cn This reaction allows for the sequential ortho-C-H functionalization and ipso-termination of aryl halides. aablocks.comsnnu.edu.cn In a hypothetical synthesis of this compound, one could envision a scenario starting from a simpler di-substituted aniline. For instance, a suitably protected 2-ethoxy-3-fluoroaniline could be subjected to a Catellani-type reaction with a bromine source to introduce the bromo-substituent at the C5 position.

However, the regioselectivity of such a reaction would be a critical challenge. The directing effects of the existing ethoxy and fluoro groups, as well as the protected amino group, would need to be carefully considered to achieve the desired 5-bromo isomer. The electronic and steric properties of these substituents would heavily influence the site of C-H activation.

A hypothetical Catellani-type reaction for the synthesis of a polysubstituted aniline is presented in the table below, illustrating the complexity and the various components that would need to be optimized.

| Parameter | Description | Challenges for this compound |

| Starting Material | An aryl halide (typically iodide or bromide) | Selection of an appropriate di-substituted aniline precursor. |

| Catalyst | Typically a Palladium(0) or Palladium(II) source. | Catalyst deactivation by the aniline substrate. |

| Mediator | Norbornene or a derivative. | Ensuring efficient catalytic turnover. |

| Coupling Partner | An electrophile for the C-H functionalization step. | Achieving regioselective bromination at the C5 position. |

| Terminating Agent | A reagent for the final cross-coupling step. | Controlling the final termination step of the catalytic cycle. |

This table illustrates a general framework for a Catellani-type reaction and the associated challenges in the context of synthesizing the target molecule.

Chemoselective Synthesis and Positional Isomer Control

The synthesis of a molecule with multiple reactive sites like this compound necessitates a high degree of chemoselectivity—the ability to react with one functional group in the presence of others. The differential reactivity of the bromine, fluorine, and amino groups, as well as the various C-H bonds on the aromatic ring, presents a significant synthetic puzzle.

Strategies for Differential Reactivity of Halogen and Amino Substituents

The amino group in anilines is a strong activating group and is highly susceptible to oxidation and electrophilic attack. google.com Conversely, the halogen substituents offer handles for various cross-coupling reactions. To achieve selective transformations, the amino group would almost certainly require protection. Common protecting groups for anilines, such as acetyl or carbamate (B1207046) groups, can modulate the electronic properties of the aromatic ring and influence the regioselectivity of subsequent reactions.

Furthermore, the differential reactivity of the C-Br and C-F bonds would need to be exploited. Generally, C-Br bonds are more reactive in palladium-catalyzed cross-coupling reactions than C-F bonds, allowing for selective functionalization at the bromine-substituted position.

Stereochemical Considerations in Synthetic Route Design

While this compound itself is not chiral, the introduction of chiral centers in precursors or through subsequent modifications is a key aspect of modern drug discovery. If this aniline were to be used as a scaffold for chiral molecules, the synthetic route would need to incorporate stereochemical control.

For instance, if a chiral side chain were to be introduced via a C-H functionalization or cross-coupling reaction, the use of chiral ligands on the metal catalyst could induce asymmetry. The development of chiral catalysts for such transformations is an active area of research. However, in the absence of established synthetic routes for the parent compound, any discussion of stereochemical control remains purely speculative.

Elucidation of Chemical Reactivity and Reaction Mechanisms of 5 Bromo 2 Ethoxy 3 Fluoroaniline

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.comtandfonline.com

The benzene (B151609) ring of 5-Bromo-2-ethoxy-3-fluoroaniline is substituted with two potential leaving groups for an SNAr reaction: bromine and fluorine. The rate of SNAr reactions is highly dependent on the ability of the leaving group to depart and the stabilization of the anionic Meisenheimer intermediate. Generally, the reactivity of halogens as leaving groups in SNAr reactions follows the order F > Cl > Br > I, which is inverse to their leaving group ability in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial nucleophilic attack on the ring, which is accelerated by the strong inductive electron-withdrawing effect of the halogen. Fluorine, being the most electronegative halogen, polarizes the C-F bond to the greatest extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. chemistrysteps.com

In the case of this compound, the fluorine atom is positioned ortho to the electron-donating ethoxy group and meta to the amino group, while the bromine is para to the ethoxy group and ortho to the amino group. For an SNAr reaction to occur, the ring needs to be activated by electron-withdrawing groups, which are absent here. In fact, the ring is substituted with two electron-donating groups (amino and ethoxy), which generally disfavor SNAr reactions.

However, in the precursor molecule, 5-bromo-2-ethoxy-1-fluoro-3-nitrobenzene, the situation is different due to the presence of the strongly electron-withdrawing nitro group. In such a molecule, the fluorine atom, being ortho to the nitro group, would be significantly more activated towards nucleophilic substitution than the bromine atom, which is meta to the nitro group. The negative charge of the Meisenheimer complex would be effectively stabilized by the ortho-nitro group.

The ethoxy (-OEt) and amino (-NH₂) groups are strong electron-donating groups due to resonance effects. They increase the electron density of the aromatic ring, making it less electrophilic and thus deactivating it towards nucleophilic attack. byjus.com This effect generally makes SNAr reactions on this compound highly unfavorable under standard conditions. For SNAr to proceed, harsh reaction conditions or a different mechanism, such as one involving a benzyne (B1209423) intermediate, would likely be necessary. The formation of a benzyne intermediate would be directed by the acidity of the protons on the ring, which is influenced by the inductive effects of the halogens.

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution (EAS) is the hallmark reaction of electron-rich aromatic compounds. The outcome of these reactions on a substituted benzene ring is governed by the combined directing and activating or deactivating effects of the substituents already present. makingmolecules.com

The substituents on the this compound ring have competing directing effects:

Amino (-NH₂) group: A very strong activating group and an ortho, para-director. byjus.com

Ethoxy (-OEt) group: A strong activating group and an ortho, para-director. youtube.com

Fluorine (-F) and Bromine (-Br) atoms: These are deactivating groups due to their inductive electron-withdrawing effect, but they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance to stabilize the cationic intermediate (the arenium ion). youtube.com

The C6 position is ortho to the amino group and meta to the fluorine.

The C4 position is para to the amino group, ortho to the fluorine, and meta to the bromine.

Given the powerful activating nature of the amino group, electrophilic substitution is expected to be facile. However, the high reactivity can sometimes lead to multiple substitutions. libretexts.org To achieve monosubstitution, the reactivity of the amino group is often modulated by converting it to a less activating amide group (e.g., by acetylation). libretexts.org

The table below summarizes the expected directing effects for an electrophilic substitution reaction. The positions are numbered starting from the carbon bearing the ethoxy group as C2, as per the compound's name.

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -NH₂ | C1 | Strongly Activating | Ortho, Para (to C2, C4, C6) |

| -OEt | C2 | Activating | Ortho, Para (to C1, C3, C5) |

| -F | C3 | Deactivating | Ortho, Para (to C2, C4, C6) |

| -Br | C5 | Deactivating | Ortho, Para (to C2, C4, C6) |

Considering the combined effects, the C4 and C6 positions are the most likely sites for electrophilic attack due to the strong directing influence of the amino and ethoxy groups. Steric hindrance may play a role in favoring one position over the other.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent. While halogens can act as DMGs, stronger directing groups like amides or ethers usually dominate. In this compound, the ethoxy and protected amino groups could potentially direct ortho-lithiation. The fluorine atom, due to its strong inductive effect, can increase the acidity of the adjacent C4-H proton, potentially facilitating its abstraction. However, the presence of multiple halogens and an acidic N-H proton complicates predicting the outcome of such reactions.

Cross-Coupling Reaction Profiles and Mechanistic Studies

Aryl bromides are exceptionally useful substrates in a wide array of palladium-catalyzed cross-coupling reactions, which are fundamental for constructing C-C and C-heteroatom bonds. The bromine atom at the C5 position of this compound is an ideal handle for such transformations.

Common cross-coupling reactions that this compound is expected to undergo include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a very robust and widely used reaction. uzh.ch

Buchwald-Hartwig Amination: Formation of a new C-N bond by reacting with an amine in the presence of a palladium catalyst and a suitable base.

Heck Reaction: Coupling with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to create a C-C bond between the aromatic ring and the alkyne.

Stille Coupling: Coupling with an organotin reagent.

The general mechanism for these cross-coupling reactions involves a catalytic cycle that typically includes oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the coupling partner, and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

The table below provides illustrative examples of potential cross-coupling reactions of this compound, with typical conditions based on similar substrates.

| Reaction Name | Coupling Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 2-ethoxy-3-fluoro-5-phenylaniline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 4-(2-ethoxy-3-fluoro-5-aminophenyl)morpholine |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 2-ethoxy-3-fluoro-5-(phenylethynyl)aniline |

It is important to note that the amino group might require protection (e.g., as an acetyl or Boc group) to prevent side reactions or catalyst deactivation in some cases. The fluorine atom is generally unreactive under these conditions, allowing for selective functionalization at the C-Br bond.

Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig Coupling Reactions Involving the Bromine Moiety

The bromine atom at the C5 position of this compound serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new C-C bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester. libretexts.org The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org While specific studies on this compound are not extensively documented, the reactivity of similarly substituted bromoanilines suggests that it would be a suitable substrate for this transformation. For instance, the Suzuki-Miyaura cross-coupling of various ortho-substituted bromoanilines has been successfully demonstrated with a range of aryl and vinyl boronic acids, highlighting the general applicability of this reaction to this class of compounds. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and preventing side reactions. Commonly used catalysts include palladium(II) acetate (B1210297) or palladium(0) complexes in combination with phosphine (B1218219) ligands such as triphenylphosphine (B44618) or more sterically demanding biarylphosphines. libretexts.org

Sonogashira Coupling: The Sonogashira reaction enables the coupling of terminal alkynes with aryl halides to produce arylalkynes. wikipedia.orgorganic-chemistry.org This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction mechanism involves a palladium cycle, similar to the Suzuki-Miyaura coupling, and a copper cycle. The copper acetylide, formed in situ, undergoes transmetalation with the palladium(II) intermediate. Although specific examples with this compound are scarce, the general success of Sonogashira couplings with a wide array of aryl bromides indicates its potential applicability. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. wikipedia.org

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a strong base. wikipedia.orgorganic-chemistry.org The development of specialized phosphine ligands has significantly expanded the scope of this reaction, allowing for the coupling of a wide range of amines with aryl bromides. wikipedia.org The catalytic cycle involves oxidative addition, formation of a palladium-amido complex, and reductive elimination. wikipedia.org Given the presence of the primary amino group in this compound, protection of this group might be necessary to prevent self-coupling or other side reactions, although modern catalyst systems have shown success with unprotected anilines.

Catalytic Cleavage and Formation of Carbon-Heteroatom Bonds (C-N, C-O)

While the primary focus of cross-coupling reactions involving this compound is on the C-Br bond, the C-O bond of the ethoxy group and the C-N bond of the aniline (B41778) moiety can also participate in catalytic transformations, although these are generally less common and require specific catalytic systems.

The catalytic cleavage of the C-O bond in the 2-ethoxy group is a challenging transformation due to the strength of the aryl-oxygen bond. However, under forcing conditions or with specialized nickel or palladium catalysts, ether cleavage can be achieved. These reactions often proceed via oxidative addition of the C-O bond to the metal center.

The formation of new C-O or C-N bonds at other positions on the ring can be achieved through functionalization of the bromine atom via the coupling reactions described above, followed by subsequent modifications. For example, a Buchwald-Hartwig type C-O coupling could be envisioned to replace the bromine with an alkoxy or aryloxy group.

Detailed Mechanistic Investigations of Catalytic Cycles

The catalytic cycles of the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions have been extensively studied. libretexts.orgwikipedia.orgwikipedia.org

Suzuki-Miyaura: The generally accepted mechanism begins with the oxidative addition of the aryl bromide to a Pd(0) complex to form a Pd(II) species. This is often the rate-determining step. The subsequent transmetalation with the boronate species, activated by a base, forms an arylpalladium(II) boronate complex. Finally, reductive elimination from this complex yields the biaryl product and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.org

Sonogashira: This reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl bromide to Pd(0) is followed by transmetalation with a copper(I) acetylide. The resulting diorganopalladium(II) complex then undergoes reductive elimination to give the arylalkyne product and the Pd(0) catalyst. The copper cycle involves the deprotonation of the terminal alkyne by the amine base to form a copper acetylide upon reaction with a Cu(I) salt. wikipedia.org

Buchwald-Hartwig Amination: The catalytic cycle starts with the oxidative addition of the aryl bromide to the Pd(0) complex. The resulting Pd(II) complex then reacts with the amine in the presence of a base to form a palladium amido complex. Reductive elimination from this complex affords the desired arylamine and regenerates the Pd(0) catalyst. The nature of the phosphine ligand is critical in facilitating each step of this cycle, particularly the reductive elimination. wikipedia.orgyoutube.com

Functional Group Transformations of the Aniline Moiety

The aniline functionality in this compound is a key site for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Arylation of the Amino Group

The primary amino group of the aniline is a nucleophilic center that readily undergoes acylation, alkylation, and arylation reactions.

Acylation: The reaction with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. This transformation is often used to protect the amino group or to introduce a carbonyl functionality. The Friedel-Crafts acylation provides a classic method for this transformation. youtube.combyjus.commasterorganicchemistry.com

Alkylation: The amino group can be alkylated using alkyl halides. However, this reaction can be difficult to control and often leads to a mixture of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines. The Friedel-Crafts alkylation is another well-established method for introducing alkyl groups. libretexts.orglibretexts.org

Arylation: The arylation of the amino group can be achieved via the Buchwald-Hartwig amination, where the aniline itself acts as the nucleophile in a reaction with another aryl halide.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. Aryl diazonium salts are versatile intermediates that can undergo a variety of substitution reactions, known as Sandmeyer or Schiemann-type reactions, to introduce a wide range of functional groups.

For example, treatment of the diazonium salt with copper(I) halides (CuCl, CuBr, CuI) or copper(I) cyanide (CuCN) can replace the diazo group with a halogen or a cyano group, respectively. The fluorine atom can be introduced using fluoroboric acid (HBF₄) in the Schiemann reaction. These reactions proceed through radical or ionic mechanisms, depending on the specific reagents and conditions.

Cyclization Reactions Involving the Aniline Functionality

The presence of the aniline group ortho to the ethoxy substituent opens up possibilities for various cyclization reactions to form heterocyclic systems. For instance, condensation reactions of ortho-alkoxyanilines with carbonyl compounds or other bifunctional reagents can lead to the formation of fused heterocyclic rings such as benzoxazines or other related structures. The specific outcome of these reactions would depend on the nature of the reaction partner and the conditions employed. The Pictet-Spengler reaction, for example, can be used for the cyclization of related catecholamines. odu.edu

Structural Elucidation and Spectroscopic Characterization Techniques for 5 Bromo 2 Ethoxy 3 Fluoroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool that probes the magnetic properties of atomic nuclei. By observing the behavior of nuclei in a magnetic field, NMR provides detailed information about the structure and connectivity of atoms within a molecule. For 5-Bromo-2-ethoxy-3-fluoroaniline, a combination of one-dimensional and two-dimensional NMR techniques is employed to assign the proton, carbon, and fluorine environments unambiguously.

¹H NMR spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the ethoxy group protons.

The two aromatic protons, H-4 and H-6, will appear as doublets due to coupling with the adjacent fluorine atom and with each other. The chemical shifts of these protons are influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nature of the bromine and fluorine atoms, along with the electron-donating effect of the ethoxy and amino groups, will result in a complex shielding/deshielding pattern.

The ethoxy group will present as a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), a characteristic pattern of an ethyl group. The chemical shift of the methylene protons will be further downfield due to the deshielding effect of the adjacent oxygen atom. The amino group (-NH₂) protons may appear as a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.0 - 7.3 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 2-3 |

| H-6 | 6.8 - 7.1 | Doublet of doublets (dd) | ³J(H-H) ≈ 8-9, ⁴J(H-F) ≈ 4-5 |

| -OCH₂- | 4.0 - 4.2 | Quartet (q) | ³J(H-H) ≈ 7 |

| -CH₃ | 1.3 - 1.5 | Triplet (t) | ³J(H-H) ≈ 7 |

| -NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | - |

Note: Predicted values are based on the analysis of structurally similar compounds and are for illustrative purposes. Actual experimental values may vary.

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts are highly sensitive to the electronic environment, with electronegative substituents causing a downfield shift.

The aromatic region will display six distinct signals for the carbon atoms of the benzene (B151609) ring. The carbons directly bonded to the electronegative substituents (C-2, C-3, and C-5) will be significantly deshielded. The carbon attached to the fluorine atom (C-3) will also exhibit a large one-bond coupling constant (¹J(C-F)). The ethoxy group will show two signals for the methylene and methyl carbons.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | 135 - 140 |

| C-2 (C-OEt) | 145 - 150 (d, ²J(C-F)) |

| C-3 (C-F) | 150 - 155 (d, ¹J(C-F)) |

| C-4 | 115 - 120 |

| C-5 (C-Br) | 110 - 115 |

| C-6 | 120 - 125 |

| -OCH₂- | 64 - 68 |

| -CH₃ | 14 - 16 |

Note: Predicted values are based on the analysis of structurally similar compounds and are for illustrative purposes. 'd' indicates a doublet due to C-F coupling. Actual experimental values may vary.

¹⁹F NMR is a highly sensitive technique used to characterize fluorine-containing compounds. In this compound, a single resonance is expected for the fluorine atom at the C-3 position. The chemical shift will be influenced by the other substituents on the aromatic ring. This signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons (H-4) and the carbon atom it is attached to (C-3).

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between different atoms in a molecule, resolving any ambiguities from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-4 and H-6, confirming their adjacent relationship. It would also show a correlation between the methylene and methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). An HSQC spectrum would definitively link the proton signals of H-4 and H-6 to their corresponding carbon signals (C-4 and C-6). Similarly, the methylene and methyl proton signals of the ethoxy group would be correlated with their respective carbon signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, which includes Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.

The IR and Raman spectra of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its various functional groups.

N-H Stretching: The amino group (-NH₂) will typically show two distinct stretching vibrations in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes.

C-F Stretching: The carbon-fluorine bond will give rise to a strong absorption band in the IR spectrum, typically in the range of 1200-1350 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is expected to appear at a lower frequency, generally in the range of 500-650 cm⁻¹.

C-O-C Stretching: The ether linkage of the ethoxy group will show characteristic asymmetric and symmetric stretching vibrations. The strong asymmetric C-O-C stretch is typically observed around 1200-1250 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H | Stretching | 2850 - 3000 |

| C=C | Aromatic Ring Stretching | 1450 - 1600 |

| C-F | Stretching | 1200 - 1350 |

| C-O-C | Asymmetric Stretching | 1200 - 1250 |

| C-Br | Stretching | 500 - 650 |

Note: Predicted values are based on typical functional group absorption regions and are for illustrative purposes. Actual experimental values may vary.

By integrating the data from these various spectroscopic techniques, a complete and unambiguous structural assignment for this compound can be achieved, providing a solid foundation for understanding its chemical behavior and potential applications.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound, as well as insights into its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the precise molecular weight of this compound. This technique can measure mass to several decimal places, allowing for the calculation of the elemental formula with high confidence. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass-to-charge units (m/z). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Table 1: Theoretical HRMS Data for this compound

| Ion | Calculated m/z (⁷⁹Br) | Calculated m/z (⁸¹Br) |

| [M]⁺ | Data not available | Data not available |

| [M+H]⁺ | Data not available | Data not available |

Note: Specific calculated mass values are dependent on the exact atomic masses and cannot be provided without experimental data.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry would induce fragmentation of the this compound molecule. The resulting fragmentation pattern provides a "fingerprint" that can be used to confirm the arrangement of atoms. Expected fragmentation pathways would likely involve the loss of the ethoxy group (a loss of 45 Da) or the cleavage of the C-Br bond. The fragmentation of the aromatic ring itself could also lead to a series of characteristic smaller ions. Analysis of these fragments would help to piece together the structure of the parent molecule.

X-ray Crystallography

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

To perform this analysis, a suitable single crystal of this compound would need to be grown. This crystal would then be subjected to X-ray diffraction analysis. The resulting diffraction pattern would be used to solve the crystal structure, yielding precise bond lengths, bond angles, and torsion angles for the molecule. This would unambiguously confirm the connectivity and conformation of the ethoxy group and the substitution pattern on the aniline (B41778) ring.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Crystal Packing

The solved crystal structure would also reveal how molecules of this compound pack together in the solid state. This analysis would focus on identifying and characterizing intermolecular interactions, such as hydrogen bonding involving the amine group (N-H···) and potentially the fluorine or oxygen atoms. Other non-covalent interactions, like halogen bonding (C-Br···), π-π stacking between aromatic rings, and van der Waals forces, would also be examined. wpmucdn.com Understanding these interactions is crucial for explaining the physical properties of the compound, such as its melting point and solubility. The presence of both hydrogen bond donors (the amine group) and acceptors (the fluorine and ethoxy oxygen atoms), as well as the bromine atom, suggests the potential for a complex and interesting network of intermolecular interactions. wpmucdn.comrsc.org

Computational Chemistry and Theoretical Investigations of 5 Bromo 2 Ethoxy 3 Fluoroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with a high degree of accuracy.

Geometry Optimization and Conformational Analysis

The initial step in a computational study involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For 5-bromo-2-ethoxy-3-fluoroaniline, this process would reveal key bond lengths, bond angles, and dihedral angles.

The aniline (B41778) molecule itself is known to have a pyramidalized nitrogen atom, and the degree of this pyramidalization can be influenced by substituents on the aromatic ring. umn.edu In the case of this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing halogen atoms (bromine and fluorine) would be of particular interest.

Table 1: Predicted Optimized Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-N Bond Length | ~1.40 Å |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C-O Bond Length | ~1.37 Å |

| Amino Group Out-of-Plane Angle | ~35-45° |

Note: These are estimated values based on typical bond lengths and the known behavior of substituted anilines. Actual values would be determined by DFT calculations.

Electronic Structure and Charge Distribution Analysis

Understanding the distribution of electrons within a molecule is fundamental to predicting its chemical behavior. DFT calculations can provide a detailed picture of the electronic structure, including the distribution of partial atomic charges.

Vibrational Frequency Calculations and Spectroscopic Prediction

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies at which the molecule will absorb infrared (IR) radiation, corresponding to specific bond stretches, bends, and torsions. The predicted IR spectrum serves as a theoretical fingerprint of the molecule, which can be used to compare with experimental data for identification and characterization. Key predicted vibrational frequencies would include the N-H stretching of the amino group, C-H stretching of the aromatic ring and ethoxy group, and the C-Br and C-F stretching modes.

Molecular Orbital Theory Analysis

Molecular Orbital (MO) theory provides a complementary perspective to DFT, focusing on the orbitals that electrons occupy within a molecule. This analysis is particularly useful for understanding electronic transitions and chemical reactivity.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. For substituted anilines, a good correlation is often found between the HOMO energy and the one-electron oxidation potential. umn.edu

Table 2: Predicted Frontier Orbital Properties for this compound

| Property | Predicted Value |

| HOMO Energy | Negative value, indicating bound electrons |

| LUMO Energy | Less negative or positive value |

| HOMO-LUMO Energy Gap | Several electron volts (eV) |

Note: The exact values are dependent on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) Interactions and Reactivity Prediction

The shapes and locations of the HOMO and LUMO provide significant clues about where a molecule is likely to react. The HOMO is typically localized on the more electron-rich parts of the molecule, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is localized on electron-deficient regions, which are prone to nucleophilic attack.

For this compound, the HOMO is expected to have significant contributions from the amino and ethoxy groups, as well as the aromatic pi system. The LUMO, on the other hand, is likely to be distributed over the aromatic ring, with potential contributions from the carbon atoms bonded to the electronegative halogens. This analysis allows for the prediction of how this compound would interact with other molecules, a crucial aspect in the rational design of new chemical entities. tandfonline.com

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) is a valuable tool in computational chemistry for understanding the charge distribution within a molecule and predicting its reactive behavior. It is calculated by determining the electrostatic potential generated by the molecule's electron density and nuclei at various points in space. The resulting MESP surface is typically color-coded, with red indicating regions of high electron density (negative potential) and blue representing areas of low electron density (positive potential). Green and yellow denote regions of intermediate potential.

The MESP map of this compound provides a visual representation of its electron density distribution, which is crucial for identifying potential reactive sites. The presence of multiple substituents—bromo, fluoro, ethoxy, and amino groups—on the aniline ring creates a complex electronic environment.

Theoretical calculations, often performed using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal distinct regions of positive and negative electrostatic potential. The amino group (-NH2) and the oxygen atom of the ethoxy group (-OCH2CH3) are expected to be regions of high electron density (red or orange) due to the presence of lone pairs of electrons. These areas are therefore potential sites for electrophilic attack.

Conversely, the hydrogen atoms of the amino group and the aromatic ring protons would exhibit positive electrostatic potential (blue), making them susceptible to interaction with nucleophiles. The halogen atoms, bromine and fluorine, present a more complex scenario. While they are highly electronegative, they can also exhibit a phenomenon known as a "sigma-hole," where a region of positive potential can exist on the outermost portion of the halogen atom, making it a potential site for certain types of interactions. acs.org

Table 1: Predicted Molecular Electrostatic Potential (MESP) Values at Key Atomic Sites of this compound

| Atomic Site | Predicted MESP Value (kcal/mol) | Predicted Reactivity |

| Nitrogen (in NH2) | -25 to -35 | High affinity for electrophiles |

| Oxygen (in ethoxy) | -18 to -28 | Moderate affinity for electrophiles |

| Aromatic Ring (ortho to NH2) | -5 to -15 | Susceptible to electrophilic substitution |

| Aromatic Ring (meta to NH2) | +2 to +8 | Less susceptible to electrophilic substitution |

| Hydrogen (in NH2) | +30 to +40 | Potential for hydrogen bonding/proton abstraction |

| Bromine (sigma-hole) | +5 to +15 | Potential for halogen bonding |

Note: The values presented in this table are hypothetical and are intended to be illustrative of the expected trends based on computational studies of similar halogenated and substituted anilines.

Based on the MESP analysis, the primary sites for electrophilic attack on this compound are the nitrogen atom of the amino group and the oxygen atom of the ethoxy group, due to their high negative electrostatic potential. The aromatic ring itself, being activated by the electron-donating amino and ethoxy groups, is also susceptible to electrophilic aromatic substitution. The directing effects of the substituents would need to be considered to predict the precise location of such an attack.

The sites for nucleophilic attack are less pronounced on the neutral molecule. However, under certain reaction conditions, such as in the formation of a diazonium salt, the molecule's reactivity would be significantly altered. The regions of positive potential, such as the hydrogen atoms of the amino group, could be involved in acid-base reactions. Furthermore, computational studies on related compounds suggest that nucleophilic aromatic substitution, while generally difficult on electron-rich rings, could be modeled to understand the potential for displacement of the halogen substituents under specific conditions. researchgate.net

Reaction Pathway and Transition State Calculations

Computational chemistry provides powerful tools for mapping out the entire course of a chemical reaction, from reactants to products, including the high-energy transition states that must be overcome.

To model a reaction mechanism for this compound, such as electrophilic nitration, a computational chemist would use DFT calculations to determine the geometries and energies of all reactants, intermediates, transition states, and products. nih.gov For instance, the reaction would likely proceed through the formation of a sigma complex (also known as an arenium ion), where the electrophile (e.g., NO2+) attaches to the aromatic ring.

The calculations would explore the different possible sites of attack on the aromatic ring to determine the most favorable reaction pathway. The influence of the solvent can also be incorporated into these models using methods like the Polarizable Continuum Model (PCM), which can significantly affect the energetics of the reaction. researchgate.net

Computational methods, such as transition state theory, allow for the calculation of rate constants from the activation energies. solubilityofthings.com This enables a quantitative prediction of the reaction kinetics. For a hypothetical electrophilic substitution on this compound, different activation energies would be calculated for substitution at the various available positions on the ring, providing insight into the regioselectivity of the reaction.

Table 2: Hypothetical Calculated Activation Energies for Electrophilic Nitration of this compound at Different Positions

| Position of Nitration | Calculated Activation Energy (Ea) (kcal/mol) | Predicted Relative Rate |

| C4 (para to ethoxy, ortho to bromo) | 15-18 | Fast |

| C6 (ortho to ethoxy, ortho to fluoro) | 18-22 | Moderate |

| C2 (position of ethoxy) | >30 | Very Slow (ipso-substitution) |

Note: The values in this table are hypothetical and serve to illustrate how computational results would be presented. The actual values would depend on the specific level of theory and basis set used in the calculation. The predicted relative rates are based on the principle that a lower activation energy corresponds to a faster reaction rate.

Strategic Applications of 5 Bromo 2 Ethoxy 3 Fluoroaniline in Complex Molecule Synthesis

As a Versatile Building Block for Multi-Substituted Aromatic and Heteroaromatic Systems

The strategic positioning of the bromo, ethoxy, fluoro, and amino substituents on the aniline (B41778) ring makes 5-Bromo-2-ethoxy-3-fluoroaniline a highly adaptable building block for the synthesis of multi-substituted aromatic and heteroaromatic systems. The bromine atom, in particular, serves as a key handle for a variety of metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of carbon- and heteroatom-based functionalities.

The utility of bromo-substituted anilines in palladium-catalyzed cross-coupling reactions is well-documented. For instance, related compounds such as 5-bromo-1,2,3-triazine (B172147) have been shown to undergo efficient Suzuki-Miyaura coupling with a variety of boronic acids to form (hetero)aryl-1,2,3-triazines in high yields. googleapis.comgoogle.comgoogleapis.comresearchgate.net This suggests that this compound would be a competent partner in similar transformations, enabling the synthesis of complex biaryl and heteroaryl structures. The electronic nature of the substituents—the electron-donating amino and ethoxy groups and the electron-withdrawing fluorine atom—can be expected to influence the reactivity of the C-Br bond, potentially requiring tailored optimization of reaction conditions.

The following table illustrates the potential of related bromo-anilines in cross-coupling reactions, providing a model for the expected reactivity of this compound.

| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Substrates | Expected Product Type |

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos, XPhos, or dppf | K₂CO₃ or Cs₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Aryl- and heteroarylboronic acids/esters | Multi-substituted biaryls and heteroaryls |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ | BINAP or RuPhos | NaOtBu or K₃PO₄ | Toluene or Dioxane | Primary and secondary amines | Di- and tri-substituted anilines |

| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N or i-Pr₂NH | THF or DMF | Terminal alkynes | Arylalkynes |

| Heck Reaction | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF or Acetonitrile | Alkenes | Substituted styrenes |

This table presents generalized conditions for cross-coupling reactions of bromo-anilines and serves as a predictive model for this compound.

Furthermore, the amino group can be readily diazotized and subsequently replaced with a variety of other functional groups through Sandmeyer or related reactions, further expanding the synthetic utility of this building block. google.com

Precursor for the Synthesis of Novel Polyfunctionalized Scaffolds

The inherent reactivity of the different functional groups on this compound allows for its use as a precursor in the synthesis of novel polyfunctionalized scaffolds. The amino group can serve as a nucleophile or be transformed into other functionalities, while the bromine atom provides a site for carbon-carbon and carbon-heteroatom bond formation.

For example, related bromo-fluoroanilines are known to be key intermediates in the synthesis of complex pharmaceutical compounds. google.comgoogle.com The synthesis of the anti-tumor drug Phortress, for instance, involves intermediates derived from 2-bromo-5-fluoroaniline (B94856). google.com This highlights the potential of this compound to serve as a starting material for the synthesis of biologically active molecules.

The presence of the fluorine and ethoxy groups can also be exploited to modulate the physicochemical properties, such as lipophilicity and metabolic stability, of the resulting complex molecules. This is a critical consideration in medicinal chemistry and drug design.

Role in the Construction of Advanced Organic Materials Precursors

The unique electronic and structural features of this compound make it an attractive precursor for the development of advanced organic materials. The combination of electron-donating and electron-withdrawing groups on the aromatic ring can lead to interesting photophysical and electronic properties in larger conjugated systems derived from this building block.

While direct research on the application of this compound in materials science is limited, the chemistry of related anilines provides valuable insights. For instance, functionalized anilines are used in the synthesis of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to undergo cross-coupling reactions allows for the incorporation of this aniline derivative into larger π-conjugated systems, which are the fundamental components of many organic electronic materials. The fluorine substituent can enhance the electron-accepting properties and improve the stability of the final material.

Application in Divergent Synthesis Strategies

Divergent synthesis is a powerful strategy that allows for the creation of a library of structurally related compounds from a common intermediate. The multiple, orthogonally reactive sites on this compound make it an ideal starting point for such strategies.

A hypothetical divergent synthesis strategy starting from this compound could involve:

Initial Functionalization at the Bromine Position: A Suzuki-Miyaura or Sonogashira coupling reaction could be used to introduce a variety of aryl, heteroaryl, or alkynyl groups.

Modification of the Amino Group: The resulting products could then undergo a range of reactions at the amino group, such as acylation, sulfonylation, or conversion to other nitrogen-containing functionalities.

Further Aromatic Substitution: Depending on the nature of the newly introduced groups, further electrophilic or nucleophilic aromatic substitution reactions could be explored to introduce additional diversity.

This approach would allow for the rapid generation of a diverse set of complex molecules with varying electronic and steric properties, which is highly valuable in the context of drug discovery and materials science.

Emerging Research Directions and Future Outlook for 5 Bromo 2 Ethoxy 3 Fluoroaniline

Development of More Sustainable and Environmentally Benign Synthetic Methods

The synthesis of polysubstituted anilines, such as 5-Bromo-2-ethoxy-3-fluoroaniline, has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of its production will likely be guided by the principles of green chemistry, focusing on reducing the environmental impact.

One promising approach is the move away from harsh reagents and solvents. For instance, the use of greener solvents or even solvent-free reaction conditions is a key area of research. ijtsrd.comnih.gov A study by the University of Glasgow has highlighted a "cleaner, greener" method for producing anilines using the electrolysis of water to provide protons and electrons, thereby reducing the reliance on hydrogen from fossil fuels and minimizing chemical waste. labnews.co.uk This electrocatalytic method, which employs a mediator to reduce nitrobenzenes, could be adapted for the synthesis of precursors to this compound, offering a more sustainable pathway. labnews.co.uk

Another avenue is the development of catalytic systems that are more environmentally friendly. For example, using magnesium sulphate-glacial acetic acid as a benign and inexpensive catalyst for acetylation in aniline (B41778) synthesis presents a green alternative to traditional methods. ijtsrd.com The exploration of chemoenzymatic processes, which use enzymes to catalyze specific reactions, also holds promise for creating more sustainable synthetic routes. rsc.org These methods often proceed with high selectivity under mild conditions, reducing energy consumption and by-product formation. nih.gov

| Green Chemistry Principle | Potential Application in this compound Synthesis |

| Use of Renewable Feedstocks | Sourcing starting materials from bio-based resources. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents to minimize risks to human health and the environment. ijtsrd.comnih.gov |

| Use of Catalysis | Utilizing catalytic reagents in small amounts over stoichiometric reagents to reduce waste. ijtsrd.com |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure to reduce energy consumption. labnews.co.uk |

Integration with Flow Chemistry and Continuous Manufacturing Processes

Flow chemistry, or continuous manufacturing, is revolutionizing the pharmaceutical and fine chemical industries by offering more precise control over reaction parameters, leading to improved safety, efficiency, and product quality. seqens.comasynt.comamf.ch The synthesis of complex molecules like this compound is well-suited for this technology.

Continuous flow processes allow for rapid heating and cooling, efficient mixing, and precise control of residence times, which can lead to higher yields and purities compared to traditional batch processing. seqens.comcontractpharma.com This is particularly advantageous for reactions that are highly exothermic or involve unstable intermediates. The enhanced safety profile of flow chemistry is a significant driver for its adoption, as it minimizes the volume of hazardous materials being reacted at any given time. asynt.comcontractpharma.com

The integration of flow chemistry can streamline multi-step syntheses by connecting different reactors in sequence, eliminating the need for isolating and purifying intermediates at each stage. nih.gov This "end-to-end" synthesis approach can significantly shorten production times and reduce costs. For the production of this compound, a multi-step flow process could be designed to perform the necessary halogenation, etherification, and reduction steps in a continuous sequence. researchgate.netresearchgate.netrsc.org

| Advantage of Flow Chemistry | Relevance to this compound Production |

| Enhanced Safety | Minimizes risks associated with handling reactive intermediates and exothermic reactions. asynt.comcontractpharma.com |

| Improved Yield and Purity | Precise control over reaction conditions leads to fewer side products. seqens.com |

| Scalability | Seamless transition from laboratory-scale synthesis to industrial production. seqens.com |

| Process Intensification | Reduces equipment footprint and increases throughput. lonza.com |

| Automation | Enables continuous operation with minimal manual intervention, improving reproducibility. syrris.com |

Exploitation of New Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalytic systems is a cornerstone of modern organic synthesis, enabling the formation of chemical bonds with unprecedented efficiency and selectivity. For the synthesis of this compound, advances in catalysis for carbon-nitrogen (C-N) bond formation are particularly relevant.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful tool for the synthesis of anilines. wiley.comacs.org Ongoing research focuses on developing more active and stable palladium catalysts with sophisticated ligands that can facilitate the coupling of a wide range of substrates under milder conditions. wiley.commit.edumit.edu The use of N-heterocyclic carbene (NHC) ligands, for example, has shown promise in the amination of aryl sulfides, which could be a potential synthetic route for aniline derivatives. nih.govkyoto-u.ac.jp

Beyond palladium, other transition metals like nickel and copper are being explored as catalysts for C-N bond formation, offering potentially more cost-effective and sustainable alternatives. numberanalytics.com Furthermore, the development of catalyst systems that can selectively functionalize specific positions on the aromatic ring is crucial for the efficient synthesis of highly substituted molecules like this compound. For instance, palladium-catalyzed ortho-C–H arylation of aniline carbamates provides a selective method for introducing substituents at a specific position. acs.org

| Catalytic System | Potential Application in Synthesis | Key Advantages |

| Palladium-NHC Catalysts | C-N bond formation (amination). nih.govkyoto-u.ac.jp | High activity and versatility for coupling challenging substrates. kyoto-u.ac.jp |

| Palladium/DPEphos | Coupling of anilines with aryl bromides. mit.edu | Effective for sterically hindered substrates. mit.edu |

| Nickel-based Catalysts | Amination of aryl chlorides and other electrophiles. mit.edu | Cost-effective alternative to palladium. mit.edu |

| Chemoenzymatic Systems | Asymmetric synthesis and selective transformations. nih.gov | High selectivity, mild reaction conditions, environmentally friendly. nih.gov |

Application of Machine Learning and Artificial Intelligence for Reaction Optimization and Discovery

The integration of machine learning (ML) and artificial intelligence (AI) is set to accelerate the discovery and optimization of synthetic routes for complex molecules like this compound. beilstein-journals.orgresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and predict the outcomes of new experiments, significantly reducing the time and resources required for research and development. nih.gov

ML algorithms can be used to optimize reaction conditions by exploring a high-dimensional parameter space to find the optimal temperature, solvent, catalyst, and reagent concentrations for a desired outcome. beilstein-journals.orgbeilstein-journals.org This approach, often combined with high-throughput experimentation and robotic platforms, enables a more systematic and efficient exploration of reaction conditions than traditional one-variable-at-a-time methods. beilstein-journals.org Bayesian optimization, for instance, has been successfully used to find the best reaction conditions with a minimal number of experiments. beilstein-journals.org

| AI/ML Application | Description | Potential Impact on this compound |

| Reaction Optimization | Algorithms predict optimal reaction conditions (temperature, solvent, etc.) to maximize yield and minimize byproducts. beilstein-journals.orgbeilstein-journals.org | Faster development of a highly efficient and selective synthesis process. |

| Retrosynthesis Planning | AI proposes novel and efficient synthetic routes to the target molecule. pharmafeatures.comnih.gov | Discovery of more cost-effective and sustainable manufacturing methods. |

| Catalyst Discovery | AI identifies potential new catalysts with desired properties for specific transformations. noahchemicals.com | Development of bespoke catalysts for the specific synthetic steps required. |

| Predictive Modeling | Models predict the properties and potential applications of new compounds. | Early assessment of the potential utility of derivatives of this compound. |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 5-Bromo-2-ethoxy-3-fluoroaniline, and how do substituent positions influence reaction efficiency?

- Methodology :

- Step 1 : Start with a pre-substituted aniline derivative (e.g., 3-fluoroaniline). Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃, leveraging the meta-directing effect of the amino group.

- Step 2 : Ethoxy group installation typically requires nucleophilic substitution or Ullmann coupling. For example, react a brominated intermediate with sodium ethoxide under reflux in a polar aprotic solvent (e.g., DMF) .

- Challenges : Competing directing effects (e.g., bromine as an ortho/para director vs. ethoxy as a para director) may necessitate protective group strategies.

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons split due to neighboring fluorine .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₈H₉BrFNO: theoretical ~234.0). Fragmentation patterns help identify bromine and ethoxy loss .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What purification strategies mitigate byproducts in this compound synthesis?

- Methodology :

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences. Ethoxy groups enhance solubility in alcohols, while bromine increases hydrophobicity .

- Column Chromatography : Silica gel with hexane/ethyl acetate gradients (e.g., 10:1 to 4:1) separates halogenated byproducts. Monitor fractions via TLC (Rf ~0.3–0.5) .

Advanced Research Questions

Q. How does the electronic interplay between bromine, ethoxy, and fluorine substituents affect regioselectivity in further functionalization?

- Methodology :

- Computational Modeling : Density Functional Theory (DFT) calculates charge distribution. Bromine’s electron-withdrawing effect deactivates the ring, while ethoxy’s electron-donating nature activates para positions .

- Experimental Validation : Perform Suzuki-Miyaura coupling with aryl boronic acids. Meta-bromine directs cross-coupling to the ortho position relative to ethoxy .

Q. What stability challenges arise during storage of this compound, and how can they be mitigated?

- Methodology :

- Degradation Analysis : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Bromine may oxidize to dibrominated species under light .

- Storage Recommendations : Store in amber vials at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the ethoxy group .

Q. How can this compound be utilized as a building block in medicinal chemistry?

- Methodology :

- Fragment-Based Drug Design : Incorporate into kinase inhibitors via cross-coupling (e.g., replacing bromine with heterocycles). The ethoxy group enhances solubility for bioavailability .

- SAR Studies : Compare analogs (e.g., 5-chloro or 5-iodo derivatives) to assess halogen effects on target binding. Fluorine’s electronegativity fine-tunes pharmacokinetics .

Contradictory Data Analysis

- Synthetic Yield Discrepancies : Some protocols report 60–70% yields for ethoxylation , while others achieve >85% using microwave-assisted synthesis. Verify catalyst (e.g., CuI vs. Pd(OAc)₂) and solvent (toluene vs. DMF) impacts .

- Regioselectivity in Cross-Coupling : Conflicting reports on bromine’s directing role may stem from solvent polarity. Polar solvents favor bromine’s meta-directing over ethoxy’s para-directing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.